![molecular formula C15H12N2O3S B2934789 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide CAS No. 392249-24-0](/img/structure/B2934789.png)
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide
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Overview
Description
“N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide” is a compound that has been studied for its various biological activities . It is a derivative of coumarin, a class of synthetic or natural compounds known for their wide range of valuable biological activities .
Synthesis Analysis
This compound has been synthesized through various methods. One method involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves refluxing various N-(benzothiazol-2-yl)-2-chloroacetamides substituted derivatives with 7-hydroxy-4-methyl-2H-chromen-2-one in acetonitrile and anhydrous K2CO3 .Molecular Structure Analysis
The molecular structure of this compound has been elucidated using various spectroscopic techniques. The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR data provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been determined using various techniques. The melting point of the compound is 261-262 °C . The IR, 1H-NMR, and 13C-NMR data provide information about the functional groups and the structure of the molecule .Scientific Research Applications
Antimicrobial Activity
This compound has been tested for its antimicrobial efficacy. Studies have shown that it exhibits minimum inhibitory concentrations against various pathogens such as K. pneumoniae, E. coli, and S. aureus .
Cytotoxicity
The compound has been evaluated for its cytotoxic effects, particularly against human cervical (HeLa) cell lines, indicating potential for cancer research applications .
Synthesis and Characterization
Research has been conducted on the synthesis and structural characterization of this compound, which is crucial for understanding its chemical properties and potential modifications for various applications .
Molecular Modelling
Molecular modelling studies have been performed to predict the behavior of this compound in biological systems, which can inform drug design and other applications .
Biological Significance
The biological significance of this compound extends to its potential use in pharmacological studies due to its diverse activities .
Analgesic and Anti-inflammatory Activities
Some derivatives of this compound have shown significant analgesic and anti-inflammatory activities, which could be explored further for pain management solutions .
Antioxidant Properties
Novel derivatives have been synthesized with antioxidant properties, which are important in combating oxidative stress-related diseases .
Chemical Properties and Toxicity Information
Detailed chemical properties, toxicity information, and physical properties are available to aid in further research and application development .
[Synthesis, anti-microbial activity, and cytotoxicity of novel 1-[5-6 … - Springer Synthesis, characterization, and antimicrobial activity of some new … - Springer Synthesis, molecular modelling and biological significance of N-(4-(4 … - BMC Chemistry N-[4-(2-Oxo-2H-chromen-3-yl)-3-phenyl-3H-thiazol-2-ylidene]anilinium … - IUCr Journals N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-N-phenylacetamide - ChemicalBook Thiazoles: having diverse biological activities | Medicinal Chemistry … - Springer Design, synthesis, characterization, antioxidant and in … - Springer
Future Directions
properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-2-13(18)17-15-16-11(8-21-15)10-7-9-5-3-4-6-12(9)20-14(10)19/h3-8H,2H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOROOOQUPVDMFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide |
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